Cinerenin acetate

Description

Cinerenin acetate is a sesquiterpene lactone derivative with demonstrated bioactivity as an inhibitor of phosphofructokinase (PFK), a critical enzyme in glycolysis. These compounds are characterized by their lactone rings and esterified side chains, which influence their biochemical interactions. This compound likely shares this structural framework, where the acetate group modifies solubility, reactivity, and enzyme-binding affinity. Its primary research applications focus on elucidating metabolic pathways and exploring therapeutic potentials in diseases linked to glycolytic dysregulation.

Properties

CAS No. |

56650-63-6 |

|---|---|

Molecular Formula |

C19H22O7 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

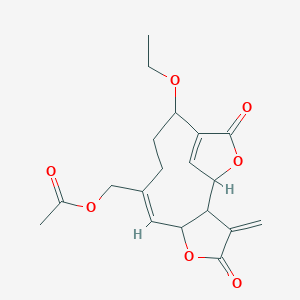

[(7E)-11-ethoxy-3-methylidene-4,13-dioxo-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-7,12(15)-dien-8-yl]methyl acetate |

InChI |

InChI=1S/C19H22O7/c1-4-23-14-6-5-12(9-24-11(3)20)7-15-17(10(2)18(21)25-15)16-8-13(14)19(22)26-16/h7-8,14-17H,2,4-6,9H2,1,3H3/b12-7+ |

InChI Key |

IAHRRUNNPWEGOH-KPKJPENVSA-N |

Isomeric SMILES |

CCOC1CC/C(=C\C2C(C3C=C1C(=O)O3)C(=C)C(=O)O2)/COC(=O)C |

Canonical SMILES |

CCOC1CCC(=CC2C(C3C=C1C(=O)O3)C(=C)C(=O)O2)COC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinerenin acetate typically involves the esterification of cinerenin with acetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction scheme is as follows:

Cinerenin+Acetic AcidAcid CatalystCinerenin Acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process by providing a reusable and easily separable catalyst.

Chemical Reactions Analysis

Michael Addition to Exocyclic Methylene

Cinerenin acetate undergoes Michael addition with alkoxides (e.g., sodium ethoxide) at its lactonic exocyclic methylene group. This reaction proceeds more rapidly than substitutions at other positions, forming ethoxy-substituted dilactones. The mechanism involves nucleophilic attack on the α,β-unsaturated lactone system, followed by lactonization (Scheme 1) .

Key Observations

-

Reaction with ethanol/sodium ethoxide yields a 13-ethoxydilactone .

-

Competing pathways exist between Michael addition and ester substitution, influenced by steric and electronic factors .

Alkoxy Substitution Reactions

Substitution reactions occur at the C-1 and C-9 acetoxy groups under basic conditions. Sodium ethoxide facilitates allylic substitution at C-9, followed by saponification of the C-8 sidechain and subsequent lactonization (Scheme 2) .

Comparative Reactivity

| Position | Reactivity with NaOEt | Product Type |

|---|---|---|

| C-1 Acetate | Moderate | Substituted dilactone |

| C-9 Acetate | High | Ethoxy-substituted lactone |

| Exocyclic CH₂ | Rapid (Michael) | Ethoxy-adduct |

Cinerenin’s C-1 ethoxy group resists substitution compared to its exocyclic methylene, which reacts preferentially .

Acid-Catalyzed Rearrangements

Under acidic conditions, this compound undergoes structural rearrangements similar to other germacranolides. For example:

-

Cope Rearrangement : Spontaneous -sigmatropic shifts at temperatures <60°C, forming elemanolide derivatives (Scheme 3) .

-

Epoxide Ring Opening : Acid treatment of epoxy-germacranolides yields eudesmanolides, though direct evidence for cinerenin is inferred from related systems .

Oxidation and Functionalization

Oxidation reactions modify cinerenin’s allylic alcohol groups:

-

MnO₂ Oxidation : Converts allylic alcohols to α,β-unsaturated aldehydes, confirmed by NMR shifts (e.g., δ 9.4–10 ppm for trans-configured aldehydes) .

-

Herz’s Rule Application : Aldehyde proton chemical shifts (δ ~9.5 ppm for cis vs. δ >10 ppm for trans double bonds) help assign configurations in oxidized products .

Esterification and Sidechain Modifications

Cinerenin’s sidechain acetate groups participate in esterification:

-

Method A : Acetylation with acetic anhydride/pyridine introduces acetyl groups at hydroxyl sites .

-

Method B : Transesterification with alkyl halides under basic conditions replaces acetates with longer alkoxy chains .

Comparative Mechanistic Insights

Cinerenin’s reactivity aligns with Sₙ2′ mechanisms for germacranolides, where alkoxide attack occurs at γ-position relative to leaving groups (e.g., acetoxy). This contrasts with Sₙ1 pathways observed in less strained systems .

| Reaction Type | Conditions | Primary Product |

|---|---|---|

| Michael Addition | NaOEt/EtOH | 13-Ethoxydilactone |

| C-9 Substitution | NaOEt | Saponified lactone |

| Acid-Catalyzed Rearrangement | H⁺/Δ | Elemanolide derivative |

Biological Implications

This synthesis integrates mechanistic and structural data to delineate this compound’s reactivity, emphasizing its role as a model for germacranolide chemistry. Further studies could explore catalytic asymmetric modifications or biotechnological applications .

Scientific Research Applications

Cinerenin acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

Industry: Used in the synthesis of other valuable compounds and as a fragrance ingredient in perfumes and cosmetics.

Mechanism of Action

The biological effects of cinerenin acetate are primarily attributed to its ability to interact with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it may modulate signaling pathways related to cell proliferation and apoptosis, thereby exerting anticancer effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Cinerenin acetate belongs to a broader class of sesquiterpene lactones and their ester derivatives. Key analogues include:

| Compound | Structure | Relative K Value (mM) | Key Features |

|---|---|---|---|

| Cinerenin (138) | Sesquiterpene lactone | 0.90 | Parent compound; moderate PFK inhibition |

| Cinerenin Hexanoate (139) | Lactone + hexanoate ester | 0.25 | Enhanced potency vs. parent compound |

| Melampodin B (140) | Sesquiterpene lactone | 0.221 | High inhibition; minimal ester effect |

| Melampodinin B Acetate (141) | Lactone + acetate ester | 0.222 | Similar potency to parent compound |

Data Source : PFK inhibition studies from Kupchan et al. .

Key Observations:

- Esterification Effects: The addition of ester groups (e.g., hexanoate or acetate) modulates inhibitory potency. For example, cinerenin hexanoate (K = 0.25 mM) is ~3.6x more potent than cinerenin (K = 0.90 mM), suggesting that longer alkyl chains enhance enzyme binding . In contrast, melampodinin B acetate (K = 0.222 mM) shows negligible difference from melampodin B (K = 0.221 mM), indicating structural specificity in ester-driven activity.

- Mechanism of Action : These compounds inhibit PFK by reacting with thiol (-SH) groups essential for enzyme activity. Pre-treatment with dithiothreitol (a thiol-containing compound) reduces inhibition, confirming the thiol-dependent mechanism .

Comparison with Non-Lactone Acetates

While this compound is a bioactive ester, other acetates serve distinct roles:

- Cinnamyl Acetate & Cedryl Acetate : Used as laboratory chemicals or fragrance components, these lack reported enzymatic inhibition properties and are strictly for research use .

- Triethyltin Acetate: An organotin compound with high toxicity (LD₅₀ = 4 mg/kg in rats), contrasting sharply with the metabolic targeting of this compound .

- Megestrol Acetate & Abiraterone Acetate : Pharmaceutical esters with hormonal activity, highlighting the diversity of acetate applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.